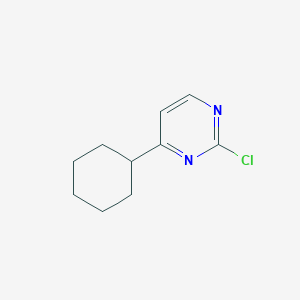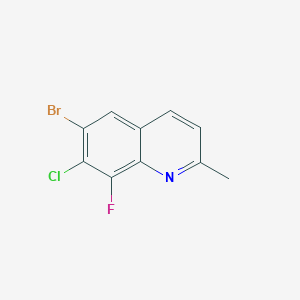
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is an aromatic aldehyde compound with the molecular formula C8H3F4IO. This compound is characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a benzaldehyde core. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde can be synthesized starting from benzaldehyde. The synthetic route typically involves the following steps:
Nitration: Benzaldehyde is nitrated to form nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group, forming aminobenzaldehyde.
Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent.
Iodination: The fluorinated benzaldehyde is then iodinated to introduce the iodine atom.
Trifluoromethylation: Finally, a trifluoromethyl group is introduced using a trifluoromethylating reagent.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors, high-purity reagents, and stringent reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine, iodine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or silver fluoride.
Major Products
Oxidation: 2-Fluoro-3-iodo-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-iodo-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
Scientific Research Applications
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is used in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of potential drug candidates with fluorine-containing pharmacophores.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (fluorine, iodine, and trifluoromethyl). These groups influence the compound’s electrophilicity and nucleophilicity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains a chlorine atom instead of iodine, which affects its reactivity and applications.
2-Fluoro-3-(trifluoromethyl)benzamide: An amide derivative with different chemical properties and applications .
Uniqueness
2-Fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both iodine and trifluoromethyl groups, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C8H3F4IO |
|---|---|
Molecular Weight |
318.01 g/mol |
IUPAC Name |
2-fluoro-3-iodo-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3F4IO/c9-7-4(3-14)1-5(2-6(7)13)8(10,11)12/h1-3H |
InChI Key |
IUIFVMMCBJGPJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)

![(1R,2R)-Methyl 5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14034103.png)

![Ethyl 7-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B14034113.png)



![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)

![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
